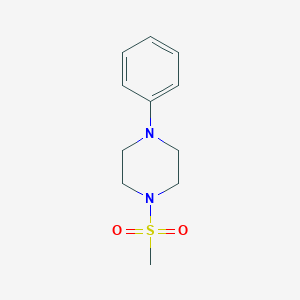

1-Methylsulfonyl-4-phenylpiperazine

Description

Context of Piperazine (B1678402) Derivatives in Medicinal Chemistry and Biological Sciences

The piperazine ring, a six-membered heterocycle containing two nitrogen atoms at opposite positions, is considered a "privileged scaffold" in drug design. tandfonline.comtandfonline.com This is due to its versatile structure which allows for a wide range of chemical modifications. nih.govresearchgate.net These modifications can fine-tune the compound's physicochemical properties, such as solubility and basicity, which in turn can enhance its pharmacokinetic and pharmacodynamic profiles. tandfonline.comnih.gov

The two nitrogen atoms in the piperazine ring provide opportunities for introducing various substituents, leading to a diverse array of biological activities. nih.govresearchgate.net Consequently, piperazine derivatives have been successfully incorporated into drugs targeting a multitude of diseases. nih.govnih.gov Research has shown that these derivatives exhibit a broad spectrum of pharmacological effects, including antimicrobial, anticancer, anti-inflammatory, and central nervous system activities. nih.govresearchgate.netnih.govmuseonaturalistico.itthieme-connect.com The adaptability of the piperazine moiety allows it to interact with various biological targets, making it a valuable component in the development of new therapeutic agents. tandfonline.com

Rationale for Investigating 1-Methylsulfonyl-4-phenylpiperazine and Related Analogues

The specific focus on this compound and its analogues stems from the unique combination of the piperazine core with a methylsulfonyl group and a phenyl group. The methylsulfonyl group, in particular, is known to influence a molecule's biological activity and is a feature in some analgesic and anti-inflammatory drugs. mdpi.com This group can enhance a compound's ability to interact with specific biological targets. mdpi.comsmolecule.com

Researchers are investigating how the interplay between the phenylpiperazine scaffold and the methylsulfonyl group affects the compound's properties and potential therapeutic applications. nih.govgu.se Studies on related structures suggest that this combination could lead to compounds with interesting biological profiles, potentially in areas like central nervous system disorders or as enzyme inhibitors. smolecule.comnih.gov The synthesis and evaluation of various analogues, where different substituents are introduced, allow scientists to explore structure-activity relationships and optimize for desired biological effects. mdpi.comnih.govresearchgate.net

Scope and Objectives of Academic Research on the Compound

Academic research on this compound and its derivatives is primarily focused on a few key areas:

Synthesis and Characterization: A significant portion of the research involves developing and optimizing synthetic routes to produce these compounds. mdpi.comnih.govresearchgate.netnih.gov This includes detailed characterization of the synthesized molecules using various spectroscopic and analytical techniques. nih.govmdpi.com

Biological Evaluation: A primary objective is to screen these compounds for a wide range of biological activities. This can include testing for anticancer, antimicrobial, anti-inflammatory, or central nervous system effects. smolecule.comontosight.ai

Structure-Activity Relationship (SAR) Studies: Researchers systematically modify the structure of this compound to understand how different chemical groups influence its biological activity. gu.se This knowledge is crucial for designing more potent and selective compounds.

Computational and In Silico Modeling: Molecular docking and other computational methods are often employed to predict how these compounds might interact with biological targets, such as enzymes or receptors. mdpi.commdpi.com This helps to guide the design of new analogues and to understand their mechanism of action at a molecular level.

Propriétés

IUPAC Name |

1-methylsulfonyl-4-phenylpiperazine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H16N2O2S/c1-16(14,15)13-9-7-12(8-10-13)11-5-3-2-4-6-11/h2-6H,7-10H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RTMVRNFNRYPQJN-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CS(=O)(=O)N1CCN(CC1)C2=CC=CC=C2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H16N2O2S | |

| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10355391 | |

| Record name | 1-methylsulfonyl-4-phenylpiperazine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10355391 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

240.32 g/mol | |

| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

222038-81-5 | |

| Record name | 1-methylsulfonyl-4-phenylpiperazine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10355391 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Structure Activity Relationship Sar and Computational Studies of 1 Methylsulfonyl 4 Phenylpiperazine Analogs

Elucidation of Key Pharmacophoric Features for Biological Activity

A pharmacophore model for 1-methylsulfonyl-4-phenylpiperazine analogs outlines the essential structural features required for molecular recognition and biological activity. The core components of this pharmacophore generally consist of:

A Hydrogen Bond Acceptor: The sulfonyl group (SO₂) is a key feature, likely participating in hydrogen bonding with target proteins, which can be crucial for binding affinity and biological efficacy lookchem.com.

A Hydrophobic Aromatic Region: The phenyl ring provides a necessary hydrophobic interaction domain, anchoring the ligand in a corresponding hydrophobic pocket of the biological target.

A Basic Nitrogen Atom: The piperazine (B1678402) ring contains two nitrogen atoms. The N1 nitrogen, attached to the phenyl ring, and the N4 nitrogen, attached to the methylsulfonyl group, contribute to the molecule's physicochemical properties. The basicity of these nitrogens can be critical for receptor interaction and can influence the pharmacokinetic profile of the compound.

A Specific Spatial Arrangement: The relative orientation of the phenyl ring, the piperazine core, and the methylsulfonyl group is critical. The piperazine ring acts as a central scaffold, positioning the pharmacophoric elements in a precise three-dimensional arrangement for optimal interaction with the target.

Computational studies and SAR analyses of related compounds have helped to hypothesize these features, which guide the design of new analogs with improved activity and selectivity nih.gov.

Impact of Substituent Modifications on Biological Activity

Systematic modification of the this compound structure has provided deep insights into the SAR of this class of compounds. Changes to the methylsulfonyl group, the phenyl ring, and the piperazine core have all been shown to significantly impact biological activity.

The methylsulfonyl group at the N4 position of the piperazine ring is a critical determinant of activity. Modifications to this group can alter the electronic properties, steric bulk, and hydrogen-bonding capacity of the molecule.

Research on related phenylpiperazine derivatives has shown that replacing the methylsulfonyl group with other sulfonyl-containing moieties can modulate activity. For instance, in a series of acaricidal phenylpiperazine compounds, a trifluoromethylsulfonyl group at the N4 position was found to confer the highest level of activity against certain mite species nih.gov. This suggests that the electron-withdrawing nature and steric profile of the substituent on the sulfonyl group are important for potency.

Table 1: Impact of N4-Sulfonyl Group Modification on Acaricidal Activity

| Compound | N4-Substituent | Relative Activity |

|---|---|---|

| Analog A | -SO₂CH₃ (Methylsulfonyl) | Baseline |

This table illustrates how modifications to the group attached to the sulfonyl moiety can influence biological activity, based on findings from related compound series.

The unique combination of a piperazine ring with a methylsulfonyl group is noted for enhancing solubility and reactivity, potentially increasing selectivity towards biological targets lookchem.com.

Substitutions on the phenyl ring have a profound effect on the biological activity and selectivity of this compound analogs. The position, number, and physicochemical properties of these substituents are critical.

Studies on various 4-phenylpiperazine and 4-phenylpiperidine (B165713) derivatives have consistently shown that the nature and position of the aromatic substituent are crucial for their biological effects researchgate.net.

Electron-Withdrawing Groups: The introduction of electron-withdrawing groups, such as halogens (e.g., fluorine, chlorine) or trifluoromethyl groups, often enhances biological activity. For example, electron-withdrawing groups on the phenyl ring have been shown to increase the activity of certain piperazine-based inhibitors researchgate.net. In some series of antimycobacterial agents, electron-withdrawing and lipophilic substituents on the phenyl ring were found to modulate efficacy wikipedia.org.

Positional Isomerism: The position of the substituent on the phenyl ring (ortho, meta, or para) is also a key factor. The optimal position for a substituent depends on the specific biological target and the corresponding topology of its binding site.

Bulky Groups: The introduction of bulky groups can have varied effects. While sometimes increasing steric hindrance and reducing activity, in other cases, bulky substituents can improve activity by establishing additional favorable interactions within a large binding pocket researchgate.net.

Table 2: Influence of Phenyl Ring Substituents on Biological Activity

| Parent Scaffold | Substituent (Position) | Effect on Activity | Reference Finding |

|---|---|---|---|

| Phenylpiperazine | 3-Fluoro | Increased activity | Most active compound in a series of analgesics researchgate.net. |

| Phenylpiperazine | -CF₃ | Lower activity than fluoro, indicating bulk effects researchgate.net. | Bulky groups can influence activity researchgate.net. |

| Phenylpiperazine | Electron-withdrawing groups | Generally high activity | Observed in TRPV1 inhibitors researchgate.net. |

The central piperazine ring serves as a scaffold but can also be modified or replaced with other heterocyclic systems to probe the structural requirements for activity. A common variation is the replacement of the piperazine ring with a piperidine (B6355638) ring.

Piperidine is a six-membered heterocycle with a single nitrogen atom. Comparing piperazine and piperidine analogs allows researchers to understand the role of the second nitrogen atom in the piperazine ring biomedgrid.com. Studies directly comparing 4-phenylpiperidine and 4-phenylpiperazine derivatives have revealed that this structural change can significantly alter the biological activity profile researchgate.net.

In a series of compounds designed as high-affinity ligands for the dopamine (B1211576) transporter (DAT), piperidine analogs of a 4-(3-phenylpropyl)piperazine parent compound were synthesized and evaluated. This substitution from piperazine to piperidine, along with modifications to the N-substituent, led to compounds with subnanomolar affinity and good selectivity for the DAT, demonstrating that the piperidine core can be a highly effective scaffold in this context nih.gov.

Stereochemical Considerations and Enantioselectivity in Ligand Binding

Chirality plays a fundamental role in drug-target interactions, as biological systems like receptors and enzymes are themselves chiral nih.govbiomedgrid.comsolubilityofthings.com. When a chiral center is introduced into a this compound analog, it can lead to the formation of enantiomers, which are non-superimposable mirror images. These enantiomers can exhibit significantly different pharmacological and pharmacokinetic properties researchgate.netbiomedgrid.com.

The introduction of a chiral center, for example, by adding a methyl group to the piperazine ring of a phenylpiperazine scaffold, has been shown to result in stereoisomers with distinct selectivity for their biological targets nih.gov. In one study, the separated enantiomers of chiral methyl-substituted aryl piperazinium compounds showed different activity profiles at α7 and α9 nicotinic acetylcholine (B1216132) receptors, highlighting that even a subtle structural difference can alter receptor selectivity nih.gov.

The development of catalytic enantioselective methods allows for the synthesis of specific enantiomers of substituted piperazines. This enables the exploration of how three-dimensionally elaborated chiral piperazines interact with biological targets, potentially opening up new chemical space for drug discovery caltech.edu. While one enantiomer may be responsible for the desired therapeutic effect (the eutomer), the other (the distomer) may be less active, inactive, or even contribute to undesirable effects mdpi.com. Therefore, evaluating the individual enantiomers of chiral this compound analogs is critical for understanding their binding and developing safer, more effective agents.

Quantitative Structure-Activity Relationship (QSAR) Modeling

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique used to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. For this compound analogs, QSAR models can predict the activity of novel compounds and provide insights into the structural features that govern their efficacy.

QSAR studies on related 4-phenylpiperidine and 4-phenylpiperazine derivatives have successfully been used to build predictive models. These models typically involve:

Calculating Molecular Descriptors: A wide range of descriptors quantifying various physicochemical properties (e.g., electronic, steric, hydrophobic) are calculated for each analog in a series.

Model Development: Statistical methods, such as partial least squares (PLS) regression or neural networks, are used to create a correlation between the calculated descriptors and the experimentally determined biological activity nih.govresearchgate.net.

Model Validation: The predictive power of the QSAR model is rigorously tested using internal and external validation sets of compounds nih.gov.

A QSAR study on mono-substituted 4-phenylpiperidines and -piperazines used physicochemical descriptors to model their in vivo effects on the dopaminergic system. The resulting models provided a comprehensive understanding of the biological response for this class of compounds researchgate.net. Such models are invaluable for prioritizing the synthesis of new analogs and for optimizing lead compounds by predicting the impact of structural modifications.

Molecular Docking and Dynamics Simulations for Ligand-Target Interactions

Molecular docking and dynamics simulations are powerful computational tools used to predict and analyze the interactions between a ligand, such as this compound or its analogs, and its biological target at a molecular level. These methods provide insights into the binding mode, affinity, and stability of the ligand-protein complex, which is crucial for understanding the structure-activity relationship (SAR).

Ligand-Protein Interaction Analysis

The analysis of ligand-protein interactions reveals the specific forces that govern the binding of this compound analogs to their target proteins. These interactions are fundamental to the biological activity of the compounds.

Detailed molecular docking studies on various phenylpiperazine derivatives have elucidated key interaction patterns. For instance, in the context of anticancer research, the phenylpiperazine moiety has been shown to intercalate between nucleic acid bases, participating in π-π stacking interactions, particularly with thymidine (B127349) and adenosine (B11128) nucleobases nih.gov. Additionally, π-sulfur interactions with specific amino acid residues like methionine can further stabilize the complex nih.gov.

Hydrogen bonds, another critical component of ligand-protein interactions, often form between the sulfonamide or other functional groups of the analogs and amino acid residues such as aspartic acid and glycine (B1666218) within the binding pocket nih.gov. In the case of sigma-1 receptor (S1R) ligands, computational studies have identified crucial interactions with specific amino acid residues, which are vital for binding affinity nih.gov. For some protein-ligand complexes, hydrophobic interactions play a predominant role in the binding, with specific residues contributing significantly to the stability of the interaction physchemres.org.

The table below summarizes the types of interactions observed for phenylpiperazine analogs with their biological targets.

| Interaction Type | Interacting Moiety of Ligand | Interacting Residue/Base of Target | Reference |

| π-π Stacking | Phenylpiperazine ring | Deoxythymidine, Deoxyadenosine | nih.gov |

| π-Sulfur Interaction | Phenyl ring | Methionine | nih.gov |

| Hydrogen Bonding | 1,2-Benzothiazine moiety | Aspartic acid, Glycine, Deoxycytidine | nih.gov |

| Hydrophobic Interaction | Phenylpiperazine tail | Tryptophan, Phenylalanine | physchemres.org |

| Polar Contacts | Sulfonamide moieties | Arginine | nih.gov |

Binding Conformation Predictions

Predicting the binding conformation of a ligand within the active site of a protein is a primary goal of molecular docking. The conformation, or pose, of the ligand dictates which interactions can occur and, consequently, its biological effect.

Computational modeling has revealed that structurally similar ligands can adopt significantly different binding poses while still stabilizing the ligand-binding pocket in a nearly identical permissive conformation escholarship.org. This suggests the existence of an optimal conformation of the binding pocket for activation escholarship.org. The conformation of the protein itself can also be influenced by the presence and nature of the bound ligand or nucleotide nih.gov.

Molecular dynamics (MD) simulations provide further insight into the dynamic nature of binding conformations. These simulations can show a ligand transitioning to a new, stable conformation during the simulation, indicating a dynamic process of binding and interaction physchemres.org. The stability of a ligand's conformation within the binding site over time is a key indicator of a stable and potentially effective interaction. The Root Mean Square Deviation (RMSD) of the ligand is often used to track these conformational changes, with periods of stability indicating the adoption of a stable binding pose physchemres.org.

Pharmacophore Generation and Virtual Screening Methodologies

Pharmacophore modeling and virtual screening are essential computational strategies in modern drug discovery for identifying novel and potent analogs of a lead compound like this compound.

A pharmacophore model represents the essential three-dimensional arrangement of functional features that a molecule must possess to be recognized by a specific biological target nih.govmdpi.com. These models can be generated based on the structure of a known ligand (ligand-based) or the structure of the target's binding site (structure-based) nih.govmdpi.com. The process involves identifying key chemical features such as hydrogen bond donors and acceptors, hydrophobic regions, aromatic rings, and positively or negatively ionizable groups nih.gov.

Once a pharmacophore model is developed and validated, it can be used as a 3D query in a virtual screening campaign to search large chemical databases for molecules that match the pharmacophoric features nih.govnih.gov. This process allows for the rapid and cost-effective identification of potential hit compounds from vast libraries containing millions of molecules nih.gov. The quality and predictive power of a pharmacophore model are crucial for the success of a virtual screening campaign and are often validated by their ability to distinguish known active compounds from inactive ones nih.gov.

The general workflow for pharmacophore-based virtual screening is outlined in the table below.

| Step | Description | Key Considerations |

| 1. Model Generation | Creation of a 3D pharmacophore model based on known active ligands or the target's binding site. | Selection of a diverse and potent set of training compounds. Accurate representation of the binding site. |

| 2. Model Validation | Assessing the model's ability to distinguish between active and inactive compounds. | Use of test sets and decoy sets; statistical evaluation (e.g., ROC curves). |

| 3. Database Screening | Using the validated pharmacophore model to search large chemical databases. | The quality and diversity of the chemical database. The stringency of the matching criteria. |

| 4. Hit Filtering & Selection | Filtering the initial hits based on various criteria to select promising candidates for further testing. | Drug-likeness properties (ADMET), molecular docking scores, visual inspection of binding modes. |

Metabolic Investigations and Pharmacokinetic Research Concepts for Piperazine Derivatives

In Vitro Metabolic Stability Assessment

The initial step in understanding a compound's metabolic fate is to assess its stability in the presence of drug-metabolizing enzymes. In vitro metabolic stability assays are fundamental tools in early drug discovery, allowing for the screening and ranking of compounds based on their susceptibility to biotransformation. bioivt.com These assays help predict in vivo clearance and half-life, guiding the selection of candidates with favorable pharmacokinetic properties for further development. nih.gov

The most common in vitro systems for this assessment are liver microsomes and hepatocytes. bioivt.com Liver microsomes are subcellular fractions that contain a high concentration of phase I enzymes, particularly the cytochrome P450 (CYP) superfamily. bioivt.com Hepatocytes, being intact liver cells, offer a more comprehensive model as they contain both phase I and phase II enzymes, as well as necessary cofactors for a wider range of metabolic reactions. thermofisher.com

The experimental procedure typically involves incubating the test compound, such as 1-Methylsulfonyl-4-phenylpiperazine, with a suspension of liver microsomes or hepatocytes at a controlled temperature (usually 37°C). Samples are taken at various time points, and the reaction is stopped. The concentration of the remaining parent compound is then quantified, most commonly using liquid chromatography-mass spectrometry (LC-MS). nih.gov

From the rate of disappearance of the parent compound, several key parameters can be calculated:

In Vitro Half-Life (t½): The time required for 50% of the initial compound concentration to be metabolized.

Intrinsic Clearance (CLint): A measure of the metabolic activity of the liver for a specific compound, representing the volume of liver tissue cleared of the drug per unit of time. It is calculated from the half-life and the conditions of the incubation. thermofisher.com

These values allow for the classification of compounds as having low, moderate, or high metabolic clearance, which is a critical factor in predicting their in vivo behavior.

Table 1: Representative In Vitro Metabolic Stability Data for a Series of Phenylpiperazine Analogs in Human Liver Microsomes

| Compound ID | Structure Modification | In Vitro t½ (min) | Intrinsic Clearance (CLint) (µL/min/mg protein) | Stability Classification |

| A-01 | This compound | 45 | 30.8 | Moderate |

| A-02 | 1-Ethylsulfonyl-4-phenylpiperazine | 38 | 36.5 | Moderate |

| A-03 | 1-Methylsulfonyl-4-(4-fluorophenyl)piperazine | 65 | 21.3 | Low |

| A-04 | 1-Methylsulfonyl-4-(2-hydroxyphenyl)piperazine | 15 | 92.4 | High |

This table contains hypothetical data for illustrative purposes.

Identification of Metabolites and Proposed Metabolic Pathways

Following the assessment of stability, the next crucial step is to identify the structures of the metabolites formed. This process, known as metabolite identification or "met-ID," provides insight into the specific biochemical transformations the compound undergoes. Understanding these pathways is essential for identifying potentially active or toxic metabolites and for designing new molecules with improved metabolic profiles. chemrxiv.org

For phenylpiperazine derivatives, metabolism is often extensive and can occur at several positions on the molecule. Based on studies of analogous compounds, the primary metabolic pathways for this compound are likely to involve phase I oxidation reactions mediated by cytochrome P450 enzymes. nih.govnih.gov

Proposed Metabolic Pathways:

Aromatic Hydroxylation: The phenyl ring is a common site for oxidation, leading to the formation of various hydroxylated metabolites (e.g., at the ortho, meta, or para positions). These hydroxylated metabolites can then be further processed through phase II conjugation reactions.

Piperazine (B1678402) Ring Oxidation: The piperazine ring itself can undergo oxidation, potentially leading to N-oxidation or the formation of more complex metabolites through ring-opening.

O-Demethylation (if applicable): For analogs containing methoxy (B1213986) groups, O-demethylation is a major metabolic route, often mediated by the CYP2D6 enzyme, as seen with 1-(4-methoxyphenyl)piperazine (B173029) (MeOPP). nih.gov

Sulfur Oxidation: The methylsulfonyl group could potentially undergo further oxidation.

The identification of these metabolites is typically achieved using advanced analytical techniques like high-resolution mass spectrometry (HRMS) and nuclear magnetic resonance (NMR) spectroscopy on samples from in vitro or in vivo studies. mdpi.com

Table 2: Potential Metabolites of this compound

| Compound | Proposed Metabolite | Potential Metabolic Reaction |

| This compound (Parent) | 1-Methylsulfonyl-4-(4-hydroxyphenyl)piperazine | Aromatic Hydroxylation |

| This compound (Parent) | 1-Methylsulfonyl-4-(2-hydroxyphenyl)piperazine | Aromatic Hydroxylation |

| This compound (Parent) | This compound-N-oxide | N-Oxidation of the piperazine ring |

This table lists hypothetical metabolites based on common metabolic pathways for related structures.

Analytical and Characterization Methodologies in Research on 1 Methylsulfonyl 4 Phenylpiperazine

X-ray Crystallography for Solid-State Structure Determination

X-ray crystallography is a powerful analytical technique for determining the precise three-dimensional arrangement of atoms within a crystalline solid. This method provides unambiguous details about the molecular structure, including bond lengths, bond angles, and conformational arrangements of the molecule in the solid state. Furthermore, it elucidates the nature of intermolecular interactions that dictate the packing of molecules within the crystal lattice.

As of the current literature survey, a specific single-crystal X-ray diffraction study for 1-Methylsulfonyl-4-phenylpiperazine has not been reported. Therefore, detailed crystallographic data such as unit cell parameters, space group, and precise atomic coordinates for this specific compound are not publicly available.

However, the application of X-ray crystallography to structurally related phenylpiperazine derivatives provides valuable insights into the likely solid-state conformation of this compound. For instance, studies on various salts of 1-phenylpiperazine (B188723) have consistently shown that the piperazine (B1678402) ring typically adopts a stable chair conformation. nih.gov In this conformation, the substituent groups on the nitrogen atoms can occupy either axial or equatorial positions.

Should a crystallographic study be undertaken for this compound, the anticipated key findings would be the definitive confirmation of the piperazine ring's conformation and the dihedral angle between the phenyl ring and the piperazine ring. The crystallographic data would be presented in a table summarizing the crystal system, space group, unit cell dimensions (a, b, c, α, β, γ), cell volume (V), and the number of molecules per unit cell (Z).

An example of a typical data table for crystallographic information is provided below for illustrative purposes, based on data for a related compound, as the specific data for this compound is not available.

| Parameter | Value |

|---|---|

| Chemical Formula | C₁₁H₁₆N₂O₂S |

| Formula Weight | 240.32 |

| Crystal System | - |

| Space Group | - |

| a (Å) | - |

| b (Å) | - |

| c (Å) | - |

| α (°) | - |

| β (°) | - |

| γ (°) | - |

| Volume (ų) | - |

| Z | - |

Biological Activities and Potential Applications of 1 Methylsulfonyl 4 Phenylpiperazine in Research Models

Antinociceptive Research in Preclinical Models

The investigation of novel therapeutic agents for pain management is a significant area of pharmaceutical research. Derivatives of piperazine (B1678402), including structures related to 1-methylsulfonyl-4-phenylpiperazine, have been evaluated for their potential antinociceptive (pain-relieving) effects in various preclinical models. These studies aim to understand the mechanisms by which these compounds may alleviate pain, exploring their efficacy in models of both acute and chronic pain.

Research into pyrrolidine-2,5-dione derivatives, which have been studied for anticonvulsant and antinociceptive properties, has provided insights into pain modulation. mdpi.com In a formalin test, a model for tonic pain, certain derivatives demonstrated significant antinociceptive effects in both the initial (neurogenic) and later (inflammatory) phases of the test. mdpi.com For instance, some compounds significantly reduced the paw licking response, indicating a reduction in pain perception. mdpi.com The formalin test is considered a reliable model as it mirrors clinical pain scenarios more closely than other animal pain models. mdpi.com The test involves injecting a dilute formalin solution into a mouse's paw, which elicits a biphasic pain response. mdpi.com The second phase of this test is associated with inflammatory processes and central sensitization of pain, suggesting that compounds active in this phase may have anti-inflammatory properties. mdpi.com

Similarly, studies on other heterocyclic compounds have explored their analgesic potential. For example, a new piperazine derivative, (4-methylpiperazin-1-yl)(1-phenyl-1H-pyrazol-4-yl)methanone, was shown to decrease the number of acetic acid-induced writhings in a dose-dependent manner and reduce paw licking time in the second phase of the formalin test. nih.gov Another study on synthetic 1,4-naphthoquinones demonstrated analgesic-like activity in both the hot plate test (a model for thermal pain) and the acetic acid-induced writhing test. explorationpub.com These findings highlight the broad investigation into different chemical scaffolds for their potential to treat pain.

While direct studies on this compound were not extensively detailed in the provided search results, the research on related piperazine and sulfonyl-containing molecules in preclinical pain models suggests a basis for its investigation as a potential antinociceptive agent.

Table 1: Antinociceptive Activity of Related Compounds in Preclinical Models

| Compound/Derivative Class | Animal Model | Key Findings |

|---|---|---|

| Pyrrolidine-2,5-dione derivatives | Formalin test in mice | Significant reduction in nociceptive response in both neurogenic and inflammatory phases. mdpi.com |

| (4-methylpiperazin-1-yl)(1-phenyl-1H-pyrazol-4-yl)methanone | Acetic acid-induced writhing test, Formalin test | Dose-dependent decrease in writhing; reduced paw licking in the inflammatory phase of the formalin test. nih.gov |

| 1,4-Naphthoquinone derivatives | Hot plate test, Acetic acid-induced writhing test | Demonstrated analgesic-like activity. explorationpub.com |

Anti-inflammatory Research

The anti-inflammatory potential of piperazine derivatives has been a subject of scientific inquiry. Research has explored the ability of these compounds to modulate inflammatory pathways and reduce inflammation in various experimental models.

One study investigated a new piperazine derivative, (4-methylpiperazin-1-yl)(1-phenyl-1H-pyrazol-4-yl)methanone, for its anti-inflammatory effects. nih.gov In a carrageenan-induced paw edema model in mice, this compound was found to reduce edema formation. nih.gov Furthermore, in a pleurisy test, it decreased cell migration, particularly of polymorphonuclear cells, and lowered the activity of the myeloperoxidase enzyme. nih.gov The study also noted a reduction in the levels of pro-inflammatory cytokines IL-1β and TNF-α. nih.gov

Another compound, 3-benzoyl-1-methyl-4-phenyl-4-piperidinol hydrochloride, which shares a phenylpiperidine scaffold, also demonstrated significant anti-inflammatory activity. nih.gov It was shown to decrease carrageenan-induced paw edema in a dose-dependent manner and exhibited antiproliferative effects in a cotton pellet granuloma test, a model for the chronic phase of inflammation. nih.gov This compound also inhibited hyaluronidase-induced increases in capillary permeability. nih.gov

The mechanisms underlying the anti-inflammatory effects of plant-derived compounds often involve the modulation of key signaling pathways in immune cells like macrophages. mdpi.com These pathways include NF-κB, MAPKs, and PI3K/AKT, which are crucial for the production of pro-inflammatory mediators. mdpi.com While the specific mechanisms for this compound are not detailed, the activity of related compounds suggests that it could potentially exert anti-inflammatory effects by influencing similar cellular targets.

Table 2: Anti-inflammatory Effects of Related Piperazine and Piperidine (B6355638) Derivatives

| Compound | Experimental Model | Observed Effects |

|---|---|---|

| (4-methylpiperazin-1-yl)(1-phenyl-1H-pyrazol-4-yl)methanone | Carrageenan-induced paw edema and pleurisy | Reduced edema, decreased inflammatory cell migration, and lowered levels of pro-inflammatory cytokines (IL-1β and TNF-α). nih.gov |

Antimicrobial and Antimycobacterial Research

The search for new antimicrobial and antimycobacterial agents is critical in the face of growing drug resistance. Piperazine derivatives have been synthesized and evaluated for their activity against various pathogenic microorganisms.

In one study, N(1)-[1-[1-aryl-3-[4-(1H-imidazol-1-yl)phenyl]-3-oxo]propyl]-pyridine-2-carboxamidrazone derivatives were designed and tested for their in vitro antimycobacterial activity. nih.gov These compounds showed moderate activity against Mycobacterium tuberculosis H37Ra and significant activity against several non-tuberculous mycobacteria strains. nih.gov

Another area of research has focused on combining the piperazine moiety with other chemical groups known for antimicrobial properties. For instance, N′-substituted 4-phenylpicolinohydrazonamides with a thiosemicarbazone moiety have been synthesized. mdpi.com A compound in this series containing a phenylpiperazine fragment demonstrated considerable activity against Staphylococcus aureus and Bacillus subtilis. mdpi.com This suggests that the inclusion of a phenylpiperazine group can contribute to the antimicrobial profile of a molecule. mdpi.com

Furthermore, sulfonyl hydrazones are being investigated as a promising scaffold for antitubercular drug discovery. mdpi.com Synthesized sulfonyl hydrazone derivatives have demonstrated significant minimum inhibitory concentrations (MIC) against Mycobacterium tuberculosis strain H37Rv, with some compounds showing activity comparable to the first-line anti-TB drug, isoniazid. mdpi.com

A new rifamycin (B1679328) derivative, 3-(4-cinnamylpiperazinyl iminomethyl) rifamycin SV, also showed potent antimycobacterial activities against both susceptible and multidrug-resistant strains of Mycobacterium tuberculosis and Mycobacterium avium complex strains. nih.gov This derivative exhibited superior in vitro bactericidal and intracellular activities compared to rifampin. nih.gov

These studies underscore the potential of incorporating the this compound scaffold into drug discovery programs aimed at developing new antimicrobial and antimycobacterial agents.

Antitumor/Anticancer Research

The piperazine scaffold is a component of numerous pharmacologically active compounds, including some with anticancer properties. nih.gov Research has been conducted on various derivatives to evaluate their potential as antitumor agents.

One study investigated the anti-lung cancer activity of a series of piperazine-based dithiocarbamates. nih.gov The cytotoxic effects of these compounds were evaluated, and it was found that the nature of the substituents on the aryl ring influenced their anticancer activity. nih.gov Specifically, piperazine derivatives containing 2-chlorophenyl and 2,4-dimethylphenyl moieties showed the most potent antiproliferative activity against lung cancer cells. nih.gov

In another study, new phenylpiperazine derivatives of 1,2-benzothiazine were designed and synthesized as potential anticancer agents. nih.gov These sulfonyl piperazine compounds were found to exhibit cytotoxic activity and induce apoptosis in cancer cells. nih.gov Molecular docking studies suggested their ability to bind to topoisomerase II and DNA, which are key targets for many anticancer drugs. nih.gov One particular compound with a 1-(3,4-dichlorophenyl)piperazine (B178234) substituent demonstrated strong cytotoxicity against a breast adenocarcinoma cell line. nih.gov

The neurotoxin 1-methyl-4-phenylpyridinium ion (MPP+), which has a structural resemblance to some phenylpiperazine metabolites, has also been studied for its anticancer properties. It was found to possess highly selective and potent anticancer activity against human non-small cell lung adenocarcinoma A549 cells, while showing less cytotoxicity to normal lung and liver cells. nih.gov

These findings suggest that the phenylpiperazine moiety, particularly when combined with a sulfonyl group, can be a valuable structural motif for the development of new anticancer therapies.

Table 3: Anticancer Activity of Phenylpiperazine Derivatives

| Derivative Class | Cancer Cell Line | Key Findings |

|---|---|---|

| Piperazine-based dithiocarbamates | Lung Cancer Cells | Certain derivatives with specific aryl substituents showed potent antiproliferative activity. nih.gov |

| Phenylpiperazine derivatives of 1,2-benzothiazine | Breast Adenocarcinoma (MCF7) | Exhibited cytotoxic activity comparable to doxorubicin (B1662922) and induced apoptosis. nih.gov |

Thrombolytic and Hemolytic Potential Research

In addition to other biological activities, some piperazine derivatives have been evaluated for their potential to act as thrombolytic agents, which are used to dissolve blood clots, and for their hemolytic potential, which refers to the ability to rupture red blood cells.

A study on piperazine-1-carbodithioates, synthesized from a piperazine unit, investigated their thrombolytic and hemolytic potential. nih.gov The research aimed to assess the effects of these compounds on blood components. The synthesis of phenylpiperazine-based dithiocarbamates was reported to yield compounds with potential as hemolytic and thrombolytic agents. nih.gov

The evaluation of these properties is a crucial step in the preclinical assessment of any new compound intended for systemic administration, as significant hemolytic activity can be a limiting factor for its therapeutic use. The thrombolytic potential, on the other hand, could indicate a beneficial therapeutic application in conditions involving blood clots.

Central Nervous System (CNS) Research Applications

Phenylpiperazine derivatives have been extensively studied for their effects on the central nervous system (CNS). These compounds are known to interact with various neurotransmitter systems, making them valuable tools for neuroscience research and potential therapeutic agents for CNS disorders.

For instance, m-Chlorophenylpiperazine (m-CPP), a well-known serotonin (B10506) receptor agonist, has been used as a probe to study serotonergic function in neuropsychiatric disorders. nih.gov Studies in elderly subjects, including those with Alzheimer's disease, have shown that intravenous m-CPP can produce significant changes in neuroendocrine markers and physiological parameters, indicating its effects on the CNS. nih.gov

The therapeutic potential of compounds that can modulate CNS activity is vast, covering conditions such as ischemic cerebrovascular disease, Parkinson's disease, Alzheimer's disease, and depression. frontiersin.org Tetramethylpyrazine, an active ingredient from a traditional Chinese medicine, has been shown to have neuroprotective effects through various mechanisms, including mitigating inflammatory responses and protecting the integrity of the blood-brain barrier. frontiersin.org

Research on 1-[(4-Nitrophenyl)sulfonyl]-4-phenylpiperazine has shown that it can mitigate radiation-induced toxicity in the brains of mice. Treatment with this compound after brain irradiation helped preserve cognitive function, increased the number of neural stem cells, and inhibited microglia activation and the expression of pro-inflammatory cytokines.

A specific area of CNS research involving phenylpiperazine derivatives is the modulation of locomotor activity. These studies help to understand the role of different neurotransmitter receptors in controlling movement.

The compound 1-(Meta-chloro)phenylpiperazine (m-CPP) has been shown to affect locomotor activity, primarily through its interaction with serotonin (5-HT) receptors. nih.gov Administration of m-CPP alone has been found to produce a dose-related decrease in locomotor activity in mice. nih.gov This effect is believed to be mediated by the summation of its agonist activity at both 5-HT1 and 5-HT2C receptors. nih.gov When co-administered with a 5-HT2 receptor antagonist, m-CPP was observed to unmask a hyperlocomotive effect, which is mediated by 5-HT1 receptors. nih.gov

These findings demonstrate that phenylpiperazine compounds can have complex effects on locomotor activity by interacting with multiple receptor subtypes. Such research is crucial for elucidating the neurobiological basis of movement and for developing drugs that can treat motor dysfunctions associated with various neurological and psychiatric conditions.

Neurochemical Effects in Research Models

Phenylpiperazine derivatives are well-known for their interactions with various neurotransmitter systems in the central nervous system, particularly the serotonergic and dopaminergic systems. The specific effects of this compound have not been extensively documented, but inferences can be drawn from related compounds.

The parent compound, 1-phenylpiperazine (B188723), is known to be a monoamine releasing agent, with effects on norepinephrine (B1679862), serotonin, and dopamine (B1211576) wikipedia.org. It displays a modest selectivity for norepinephrine release over serotonin and dopamine wikipedia.org. The introduction of a methylsulfonyl group at the para position of the phenyl ring would likely alter these properties. This substitution could modulate the affinity and efficacy at various monoamine transporters and receptors.

In research models, related phenylpiperazine derivatives have been shown to influence neurotransmitter levels and turnover. For example, some derivatives can increase extracellular levels of dopamine in brain regions like the medial prefrontal cortex acs.org. The neurochemical profile of this compound would need to be empirically determined through preclinical studies, including receptor binding assays and in vivo microdialysis.

Table 1: Potential Neurochemical Targets of Phenylpiperazine Derivatives

| Receptor/Transporter | Potential Effect | Reference |

| Serotonin Receptors (e.g., 5-HT1A, 5-HT2A) | Ligand Binding (Agonist/Antagonist) | nih.govacs.org |

| Dopamine Receptors (e.g., D2-like) | Ligand Binding (Agonist/Antagonist) | acs.org |

| Monoamine Transporters (NET, SERT, DAT) | Releasing Agent/Reuptake Inhibitor | wikipedia.org |

This table is based on the activities of related phenylpiperazine compounds and represents potential areas of investigation for this compound.

Other Investigational Biological Activities

Beyond the central nervous system, piperazine derivatives have been explored for a variety of other biological activities. The diverse pharmacological actions of this chemical scaffold suggest that this compound could also possess other investigational properties.

Phenylpiperazine derivatives have been investigated for their potential as intestinal permeation enhancers, which could improve the oral bioavailability of certain drugs nih.gov. Studies on a library of 1-phenylpiperazine derivatives indicated that substitutions on the phenyl ring can modulate both the efficacy and toxicity of these compounds as permeation enhancers nih.gov.

Table 2: Investigational Biological Activities of the Phenylpiperazine Scaffold

| Investigational Activity | Description | Reference |

| Intestinal Permeation Enhancement | Improving the absorption of other drugs across the intestinal epithelium. | nih.gov |

| Antimicrobial Activity | Inhibition of the growth of bacterial and fungal pathogens. | nih.gov |

| Anticancer Activity | Potential to inhibit the proliferation of cancer cells. | nih.gov |

| Anti-inflammatory Activity | Modulation of inflammatory pathways. | researchgate.net |

This table highlights some of the diverse biological activities reported for the broader class of phenylpiperazine derivatives. The specific activities of this compound would require dedicated experimental evaluation.

Future Directions and Emerging Research Avenues for 1 Methylsulfonyl 4 Phenylpiperazine

Development of Highly Selective Ligands

A primary avenue for future research lies in the rational design and synthesis of derivatives of 1-Methylsulfonyl-4-phenylpiperazine to achieve higher selectivity for specific biological targets. The phenylpiperazine core is a well-established pharmacophore that interacts with a range of receptors, and subtle structural modifications can significantly influence binding affinity and selectivity.

Research into related phenylpiperazine compounds has demonstrated that achieving receptor subtype selectivity is a feasible goal. For instance, studies on N-phenylpiperazine analogs have successfully developed ligands that can distinguish between D2 and D3 dopamine (B1211576) receptor subtypes, which share considerable amino acid sequence homology. mdpi.com This selectivity is often attributed to a bitopic binding mode, where one part of the molecule (like the N-phenylpiperazine moiety) binds to the primary binding site, while another part interacts with a unique secondary site on the receptor. mdpi.com

Future efforts could focus on modifying the this compound structure by introducing various substituents on the phenyl ring or altering the linker between the piperazine (B1678402) and phenyl groups. As an example, the introduction of fluorine atoms or methoxy (B1213986) groups has been shown to modulate receptor affinity and selectivity in other phenylpiperazine series. nih.gov The methylsulfonyl group itself is a key feature; its replacement or modification could fine-tune the electronic and steric properties of the molecule, potentially leading to ligands with high specificity for targets like serotonin (B10506) (5-HT) or dopamine receptors. nih.govnih.gov

Table 1: Examples of Phenylpiperazine Derivatives and Their Receptor Selectivity

| Compound/Series | Target Receptor(s) | Key Finding |

| N-phenylpiperazine benzamide (B126) analogs | Dopamine D3 vs. D2 Receptors | Achieved approximately 500-fold D3 vs. D2 binding selectivity through a bitopic binding mode. mdpi.com |

| Phenylpiperazine hydantoin (B18101) derivatives | Serotonin 5-HT7 Receptor | A specific derivative displayed high 5-HT7 affinity (Ki = 3 nM) and significant selectivity over 5-HT1A, 5-HT6, and α1-adrenoceptors. nih.gov |

| 4-[3-(methylsulfonyl)phenyl]-1-propylpiperidine (Pridopidine) | Dopamine D2 Receptor | Acts as a state-dependent D2 antagonist, demonstrating that the methylsulfonylphenyl group is key for its unique "dopaminergic stabilizer" profile. nih.gov |

| Indazole and piperazine derivatives | D2, 5-HT1A, 5-HT2A Receptors | Optimization of the arylpiperazine system led to the identification of multi-target ligands for receptors implicated in schizophrenia. tandfonline.com |

Exploration of Novel Therapeutic Targets

Beyond the well-established roles of phenylpiperazines in neuroscience, emerging research suggests their potential utility across a diverse range of therapeutic areas. Future investigations into this compound and its derivatives should include screening against these novel targets.

One promising area is oncology. Certain arylpiperazine derivatives have demonstrated anti-proliferative effects in various cancer cell lines, including prostate cancer. mdpi.comd-nb.info The mechanisms may involve interactions with targets like the androgen receptor or serotonin receptors that are overexpressed in some tumors. mdpi.comd-nb.info Another novel application is in the treatment of metabolic skin disorders. A compound formed by the combination of 1-phenylpiperazine (B188723) and fumaric acid has been identified as a potent inhibitor of tyrosinase, a key enzyme in hyperpigmentation disorders. bohrium.com

Furthermore, the concept of targeting receptor heteromers opens up new therapeutic possibilities. G protein-coupled receptor (GPCR) heteromers, such as the dopamine D1-D3 receptor heteromer, are emerging as important targets in conditions like L-DOPA-induced dyskinesia in Parkinson's disease. escholarship.org The pharmacological effects of phenylpiperazine ligands can be significantly altered upon receptor heteromerization, a phenomenon that could be exploited to develop highly specific therapies. escholarship.org Research has also explored the potential of phenylpiperazine derivatives as acaricides, indicating a broad scope of biological activity. researchgate.net

Table 2: Potential Novel Therapeutic Targets for Phenylpiperazine Derivatives

| Therapeutic Area | Potential Target | Rationale/Example |

| Oncology | Androgen Receptor, 5-HT Receptors | Arylpiperazines have shown anti-proliferative activity in prostate and other cancer cell lines. mdpi.comd-nb.info |

| Dermatology | Tyrosinase | A 1-phenylpiperazine-fumaric acid compound was found to be a potent tyrosinase inhibitor for treating hyperpigmentation. bohrium.com |

| Neurology (Parkinson's Disease) | Dopamine D1-D3 Receptor Heteromers | Phenylpiperazine ligands can modulate D1-D3 heteromer signaling, a potential strategy for L-DOPA-induced dyskinesia. escholarship.org |

| Infectious/Parasitic Diseases | Various (e.g., mite biochemical targets) | Phenylpiperazine derivatives have been synthesized and evaluated for acaricidal (anti-mite) activity. researchgate.net |

| Schizophrenia | Phosphodiesterase 10A (PDE10) | Molecular docking studies have identified PDE10A as a potential target for phenylpiperazine compounds. bohrium.com |

Integration of Advanced Computational and Experimental Techniques

The discovery and optimization of novel ligands based on the this compound scaffold can be significantly accelerated by integrating advanced computational and experimental methods. This synergistic approach allows for a more efficient drug discovery workflow, from initial hit identification to preclinical evaluation.

Computational Techniques: In silico methods are crucial for the initial stages of design and for rationalizing experimental results.

Molecular Docking: This technique predicts how a ligand, such as a derivative of this compound, binds to the three-dimensional structure of a target protein. bohrium.combohrium.comnih.gov It helps in understanding key interactions and guiding the design of more potent molecules.

Quantitative Structure-Activity Relationship (QSAR): QSAR models are built to correlate the chemical structure of compounds with their biological activity. d-nb.info These models can predict the activity of newly designed compounds before they are synthesized.

Density Functional Theory (DFT): DFT calculations are used to understand the electronic properties, molecular structure, and reactivity of compounds, providing insights that can guide synthesis and explain biological activity. bohrium.com

Experimental Techniques: These methods are essential for synthesizing and validating the designed compounds.

Chemical Synthesis: Advanced synthetic methodologies, including multi-step reactions and novel approaches like ultrasound-assisted synthesis, are employed to create libraries of derivatives. researchgate.netnih.govmdpi.com

In Vitro Assays: Radioligand binding assays are used to determine the affinity and selectivity of new compounds for their target receptors. nih.govnih.gov

In Vivo Models: Animal models of disease, such as those for locomotor activity or dyskinesia, are used to evaluate the pharmacological effects and therapeutic potential of the most promising compounds. escholarship.orgresearchgate.net

By combining these computational and experimental tools, researchers can create a feedback loop where computational predictions guide experimental work, and the resulting data is used to refine the computational models. This integrated workflow is essential for efficiently navigating the complexities of drug discovery and for unlocking the full therapeutic potential of the this compound scaffold.

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for 1-Methylsulfonyl-4-phenylpiperazine, and how can purity be optimized?

- Methodology : The compound can be synthesized via nucleophilic substitution or coupling reactions. For example, reacting 4-phenylpiperazine with methylsulfonyl chloride in dichloromethane (DCM) with a base like triethylamine. Purification via column chromatography (silica gel, ethyl acetate/hexane) typically achieves >95% purity. Yield optimization may require temperature control (0–5°C) and stoichiometric excess of methylsulfonyl chloride .

- Characterization : Confirm structure using H/C NMR, high-resolution mass spectrometry (HRMS), and Fourier-transform infrared spectroscopy (FT-IR). Crystallographic validation via X-ray diffraction (e.g., SHELX software) ensures conformational accuracy .

Q. Which spectroscopic techniques are critical for characterizing this compound?

- Key Techniques :

- NMR : Assign peaks for the sulfonyl group (~3.0 ppm for CHSO), aromatic protons (6.8–7.5 ppm), and piperazine backbone (2.5–3.5 ppm) .

- Mass Spectrometry : Electrospray ionization (ESI-MS) identifies molecular ion [M+H] and fragmentation patterns.

- Elemental Analysis : Verify %C, %H, %N against theoretical values (e.g., CHNOS: C 53.63%, H 5.73%) .

Q. How are preliminary biological activities (e.g., antimicrobial) assessed for this compound?

- Protocol : Use broth microdilution assays against Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) bacteria. Prepare serial dilutions (1–128 µg/mL) in Mueller-Hinton broth. Minimum inhibitory concentration (MIC) is determined after 18–24 hrs incubation at 37°C. Piperazine derivatives often show moderate activity (MIC 16–64 µg/mL) due to sulfonyl group electronegativity disrupting bacterial membranes .

Advanced Research Questions

Q. How can computational methods (e.g., DFT) predict the electronic properties of this compound?

- Approach : Density Functional Theory (DFT) with hybrid functionals (e.g., B3LYP) and basis sets (6-311G**) calculates HOMO-LUMO gaps, electrostatic potential maps, and Mulliken charges. These predict reactivity sites, such as sulfonyl oxygen nucleophilicity. Validate results against experimental IR/Raman spectra .

- Software : Gaussian or ORCA for simulations; VMD for visualization .

Q. What strategies resolve contradictions in crystallographic vs. solution-phase conformational data?

- Case Study : X-ray structures may show planar piperazine rings due to crystal packing, while NMR (e.g., NOESY) reveals dynamic chair-boat transitions in solution. Use variable-temperature NMR to study ring-flipping kinetics. Compare with molecular dynamics simulations (e.g., AMBER) to reconcile differences .

Q. How can structure-activity relationships (SAR) guide the design of analogs with enhanced bioactivity?

- SAR Insights :

- Sulfonyl Modification : Replace methylsulfonyl with trifluoromethanesulfonyl to increase lipophilicity and membrane permeability.

- Aromatic Substitution : Introduce electron-withdrawing groups (e.g., -NO) on the phenyl ring to enhance antimicrobial potency .

- Synthesis : Employ Suzuki-Miyaura coupling for diverse aryl substitutions. Test analogs in enzyme inhibition assays (e.g., tyrosine kinase) to quantify IC improvements .

Q. What experimental and computational methods validate metabolic stability in preclinical studies?

- In Vitro Assays : Incubate with liver microsomes (human/rat) and monitor degradation via LC-MS. Half-life (t) >60 mins suggests favorable pharmacokinetics.

- In Silico Tools : Use ADMET predictors (e.g., SwissADME) to estimate CYP450 metabolism. Focus on sulfonyl group susceptibility to oxidative cleavage .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.